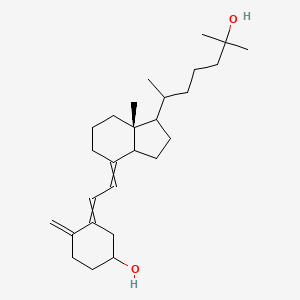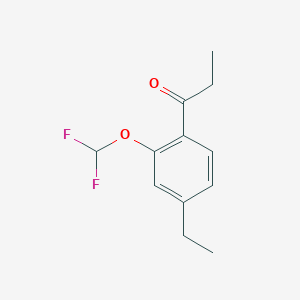
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13F2O2. This compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is a derivative of propiophenone and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A Lewis acid catalyst like aluminum chloride (AlCl3) is often used to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 2-(difluoromethoxy)benzene is first treated with the Lewis acid catalyst, followed by the addition of 4-ethylbenzaldehyde. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is then purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propanoic acid.
Reduction: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(2-(Difluoromethoxy)-4-ethylphenyl)-2-bromo-1-propanone.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The difluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical and biological properties.
1-(2-(Difluoromethoxy)-4-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-(Difluoromethoxy)-4-chlorophenyl)propan-1-one:
Uniqueness: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(10(15)4-2)11(7-8)16-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
BROICVLLFUUSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


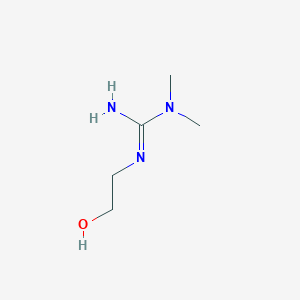

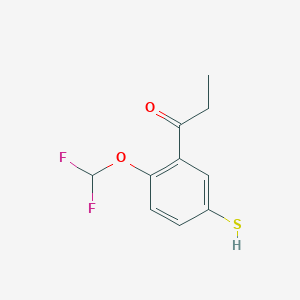
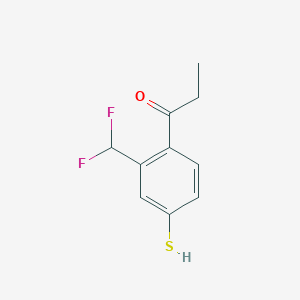
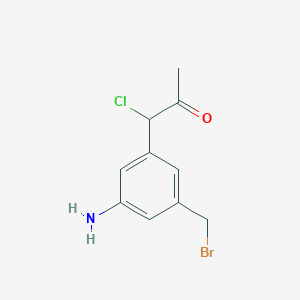
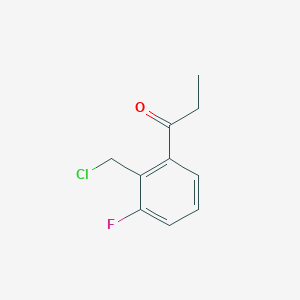
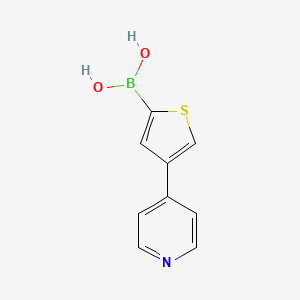
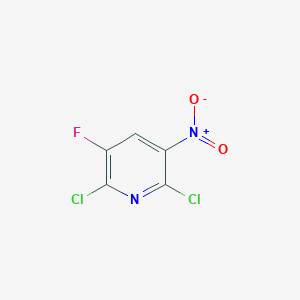
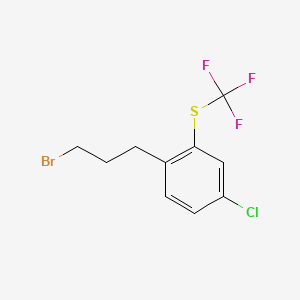

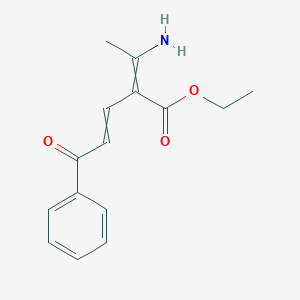
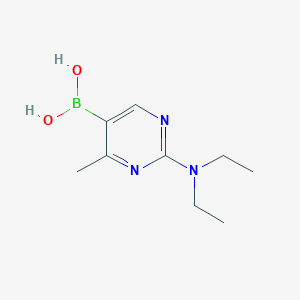
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
